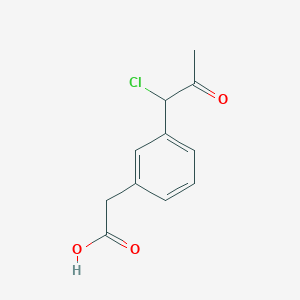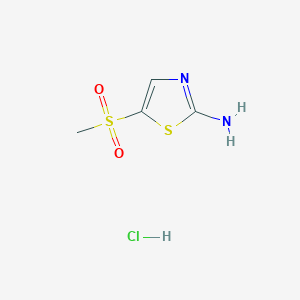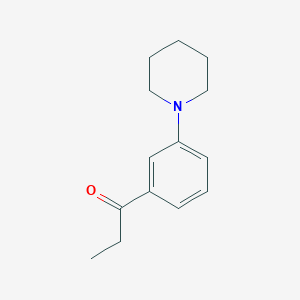
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 4-chlorobenzyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Substitution Reaction: A 4-chlorobenzyl group is introduced to the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the chlorobenzyl group.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halides or organometallic compounds for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones or Aldehydes: From oxidation of the hydroxyl group.
Dechlorinated Compounds: From reduction reactions.
Substituted Pyrrolidines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,5S)-5-(4-Methylbenzyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a chlorine atom.
(3S,5S)-5-(4-Fluorobenzyl)pyrrolidin-3-ol: Similar structure with a fluorine atom instead of a chlorine atom.
(3S,5S)-5-(4-Bromobenzyl)pyrrolidin-3-ol: Similar structure with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorobenzyl group in (3S,5S)-5-(4-Chlorobenzyl)pyrrolidin-3-ol imparts unique chemical properties, such as:
Increased Lipophilicity: Enhances the compound’s ability to interact with lipid membranes.
Specific Reactivity: The chlorine atom can participate in specific chemical reactions, making the compound versatile for various applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
(3S,5S)-5-[(4-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-3-1-8(2-4-9)5-10-6-11(14)7-13-10/h1-4,10-11,13-14H,5-7H2/t10-,11-/m0/s1 |
InChI-Schlüssel |
IBGMNENHJGFNJQ-QWRGUYRKSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1CC2=CC=C(C=C2)Cl)O |
Kanonische SMILES |
C1C(CNC1CC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


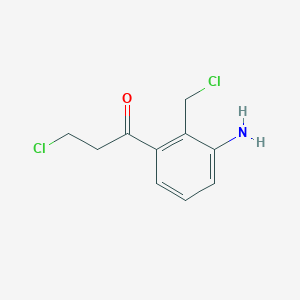
![3,5,6,7-Tetrahydro-1H-indeno[5,6-c]furan-1-one](/img/structure/B14045727.png)


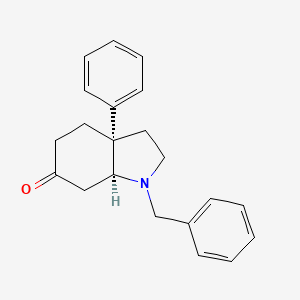

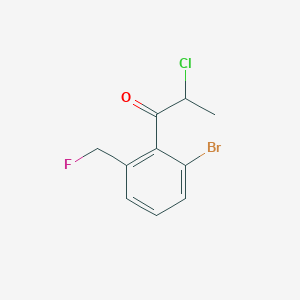
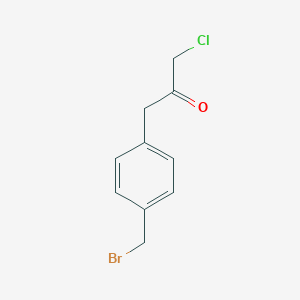

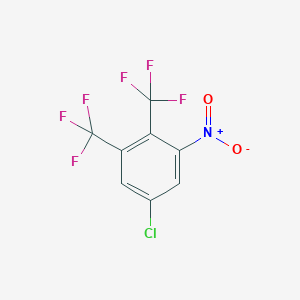
![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
